1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

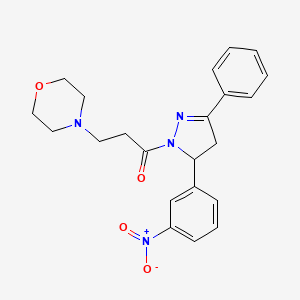

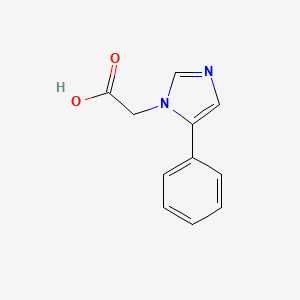

“1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” is a chemical compound with the molecular formula C15H17N3O2S . It is a complex organic compound that contains several functional groups and rings, including a pyridazine ring, a piperidine ring, and a thiophene ring .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. One possible method for the synthesis of similar compounds involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, a piperidine ring, and a thiophene ring . These rings are connected in a specific arrangement, with various functional groups attached to them .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of similar compounds often involves ring cleavage reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : A study by Attaby et al. (2006) describes the synthesis of heterocyclic compounds derived from pyrazolo[3,4-b]pyridin-5-yl)ethanone, which were evaluated for their cytotoxicity and antiviral activity, including against HSV1 and HAV-MBB. This work exemplifies the synthetic versatility of related chemical structures for generating biologically active molecules (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Anticancer Activity : Kumar et al. (2013) reported on the synthesis of piperazine-2,6-dione derivatives starting from various amines, including thiophen-2-ylmethanamine, and their evaluation for anticancer activity. The study highlights the potential therapeutic applications of compounds within this chemical space (Kumar, Kumar, Roy, & Sondhi, 2013).

Analgesic and Antiparkinsonian Activities

- Pharmacological Screening : Amr et al. (2008) synthesized a series of substituted pyridine derivatives, including reactions with thiophene-2-carboxaldehyde, demonstrating significant analgesic and antiparkinsonian activities. This research underscores the relevance of such compounds in developing new therapeutic agents for pain and Parkinson's disease management (Amr, Maigali, & Abdulla, 2008).

Hydrogen-bonding Patterns in Enaminones

- Crystallographic Studies : Balderson et al. (2007) analyzed the hydrogen-bonding patterns of enaminone derivatives, providing insights into the structural basis of their biological activity. Such studies are crucial for understanding how modifications in chemical structure can influence biological interactions and therapeutic efficacy (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Antimicrobial Activity

- Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of compounds containing piperidine and their antibacterial activity. This work highlights the potential of piperidine derivatives, similar in structure to the query compound, as candidates for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Wirkmechanismus

Piperidine Derivatives

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Eigenschaften

IUPAC Name |

1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(10-13-5-3-9-21-13)18-8-2-4-12(11-18)20-14-6-1-7-16-17-14/h1,3,5-7,9,12H,2,4,8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZQSPCKFYSCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)

![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)

![N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2389732.png)

![N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2389733.png)

![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)

![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2389738.png)

![1-[(2-methyl-1H-indol-4-yl)oxy]-3-(morpholin-4-yl)propan-2-ol](/img/structure/B2389739.png)